molecular formula C14H8Cl2N2O B10810993 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B10810993
M. Wt: 291.1 g/mol
InChI Key: BPCJIZYFTVPVDG-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a high-purity small molecule belonging to the 1,2,4-oxadiazole chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of biological activities and utility as a bioisostere for ester and amide functionalities . This compound serves as a key intermediate for researchers developing novel therapeutic agents, particularly in oncology and infectious disease. Its structural framework is extensively investigated for antiproliferative properties; studies on highly analogous thiazolyl-1,2,4-oxadiazole derivatives have demonstrated promising cytotoxic activity against human breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating its potential for the development of new anticancer leads . Furthermore, the 1,2,4-oxadiazole core is recognized for its antimicrobial potential, with recent research highlighting potent activity against challenging fungal pathogens like Candida albicans and Aspergillus niger . The mechanism of action for such compounds is multifaceted and may involve the inhibition of critical enzymes or protein-protein interactions relevant to cancer proliferation and microbial survival . Supplied with comprehensive analytical data to ensure identity and purity, this compound is intended for research applications including hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in high-throughput assays. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJIZYFTVPVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of N-Hydroxyamidines with Acyl Chlorides in Biphasic Systems

The most widely validated method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of N-hydroxyamidines with acyl chlorides in a biphasic organic-aqueous system . For the target compound, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole , this requires:

  • N-Hydroxy-2-chlorophenylamidine as the nucleophile.

  • 4-Chlorobenzoyl chloride as the electrophile.

The reaction proceeds via an oxime ester intermediate , which undergoes base-mediated cyclization. Critical parameters include:

  • Solvent selection : 2-Methyltetrahydrofuran (2-MeTHF) is preferred due to its immiscibility with water and ability to form azeotropes for efficient solvent removal .

  • Base concentration : Aqueous sodium hydroxide (20–50%) ensures deprotonation of the N-hydroxyamidine and accelerates cyclization .

  • Temperature control : Maintaining the reaction at 60–70°C prevents decomposition of sensitive intermediates while enabling complete conversion within 48 hours .

Mechanistic Insights :

  • Oxime ester formation : The N-hydroxyamidine reacts with 4-chlorobenzoyl chloride to form an oxime ester (Fig. 1A).

  • Cyclization : Base-induced intramolecular nucleophilic attack generates the 1,2,4-oxadiazole ring (Fig. 1B).

Process Optimization :

  • Phase separation : Hot aqueous-organic phase separation at 60°C removes unreacted starting materials and salts .

  • Additives : Surfactants like Morwet D-425 mitigate agglomeration during precipitation, improving filterability .

  • Distillation : Azeotropic distillation with water removes residual 2-MeTHF, yielding a slurry of the product in aqueous media .

Cyclization of Amidoximes with Acyl Chlorides

An alternative route involves amidoxime cyclization , though this method is less direct for asymmetrical 3,5-diaryl oxadiazoles. For the target compound, 2-chlorophenylamidoxime reacts with 4-chlorobenzoyl chloride under anhydrous conditions . Key considerations include:

  • Solvent : Dichloromethane or ethyl acetate facilitates high solubility of aromatic substrates.

  • Catalysis : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates acylation and cyclization .

Limitations :

  • Regioselectivity : Competing acylation at multiple sites on the amidoxime can lead to isomeric byproducts.

  • Purification challenges : Column chromatography is often required, reducing scalability .

Comparative Analysis of Synthetic Routes

ParameterBiphasic Condensation Amidoxime Cyclization
Yield 70–85%50–65%
Reaction Time 24–48 hours12–24 hours
Byproducts <5%15–20%
Scalability Pilot-plant feasibleLab-scale only
Purification Filtration/distillationColumn chromatography

The biphasic method outperforms amidoxime cyclization in yield and scalability, though it requires stringent temperature control.

Solvent and Base Selection for Large-Scale Production

Solvent Systems :

  • 2-MeTHF/water : Enables efficient phase separation and azeotropic distillation .

  • Butyl acetate/water : Alternative for substrates with lower solubility in 2-MeTHF .

Base Optimization :

  • Aqueous NaOH (40–50%) : Maximizes cyclization rates without hydrolyzing the oxadiazole ring .

  • Benzyltrimethylammonium hydroxide : Phase-transfer catalyst for reactions with sterically hindered substrates .

Challenges in Product Isolation and Mitigation Strategies

Issue 1: Product Agglomeration
The oxadiazole precipitates as hard lumps or reactor encrustations, complicating discharge .

  • Solution : Addition of 1–2 wt% Morwet D-425 during distillation produces free-flowing crystals .

Issue 2: Residual Solvent
Traces of 2-MeTHF (<500 ppm) persist post-distillation.

  • Solution : Secondary azeotropic distillation with fresh water reduces solvent levels to <50 ppm .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against glioblastoma cells and displayed considerable apoptotic activity, suggesting their potential as anticancer agents .

Antidiabetic Properties
In addition to anticancer effects, oxadiazoles have been evaluated for their antidiabetic activities. A study involving synthesized oxadiazole derivatives indicated that certain compounds effectively lowered glucose levels in diabetic models, showcasing their potential as therapeutic agents for diabetes management .

Antimicrobial and Antiviral Activities
The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Pesticidal Properties
Oxadiazole compounds are being explored for their insecticidal properties. Research has highlighted the effectiveness of certain oxadiazoles in controlling agricultural pests, making them suitable candidates for developing new pesticides. Their ability to disrupt biological processes in pests can lead to effective pest management solutions without causing significant harm to non-target organisms .

Materials Science

Fluorescent and UV-Absorbing Materials
The unique structural properties of oxadiazoles allow them to be utilized in the development of fluorescent materials and UV absorbers. These materials can be applied in coatings, plastics, and other products requiring UV protection or luminescence. The thermal stability and photochemical properties of oxadiazoles make them suitable for high-performance applications in materials science .

Case Study 1: Anticancer Evaluation

In a recent study focusing on the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, researchers found that one compound demonstrated significant anticancer activity with a percentage growth inhibition of over 65% against multiple cancer cell lines. Molecular docking studies further confirmed strong binding affinity to tubulin, indicating a mechanism of action through disruption of microtubule dynamics .

Case Study 2: Antidiabetic Activity

Another study utilized Drosophila melanogaster as a model organism to assess the antidiabetic effects of synthesized oxadiazole derivatives. Results showed that specific compounds significantly reduced glucose levels and improved metabolic profiles in diabetic flies, suggesting potential for further development into therapeutic agents for diabetes .

Application Area Activity Type Findings
Medicinal ChemistryAnticancerSignificant cytotoxicity against glioblastoma cells; apoptosis induction observed
AntidiabeticReduction in glucose levels in diabetic models
AgriculturePesticidalEffective control of agricultural pests
Materials ScienceFluorescentDevelopment of UV-absorbing materials with thermal stability

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Anti-inflammatory Oxadiazoles

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3% at 20 mg/kg) . The dimethoxy group in the latter compound likely enhances electron-donating effects, improving receptor interactions. In contrast, the target compound’s chloro groups are electron-withdrawing, which may reduce anti-inflammatory efficacy but increase stability and lipophilicity.

Anticancer Oxadiazoles

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) is a potent apoptosis inducer, with activity against breast and colorectal cancer cells . The trifluoromethyl group enhances metabolic stability, while the chlorothiophenyl moiety contributes to target binding.

Structural Modifications and Physicochemical Properties

Chloromethyl Derivatives

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: 57238-75-2) is a reactive intermediate with a chloromethyl group at position 5 . This substituent allows further functionalization (e.g., nucleophilic substitution), unlike the target compound’s stable 2-chlorophenyl group.

Bis-Oxadiazole Derivatives

5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4g) is a dimeric oxadiazole with a molecular weight of 371.22 g/mol (calculated) . Dimerization increases steric bulk and may reduce membrane permeability compared to the monomeric target compound. However, dimeric structures often exhibit enhanced binding avidity in biological targets.

Electronic and Crystallographic Comparisons

Chromene-Substituted Analogues

5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole features a chromene group at position 3, which imparts antioxidant and antimicrobial properties due to extended conjugation and radical-scavenging capabilities .

Nitro-Substituted Derivatives

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (HC-6430) includes a nitro group, a strong electron-withdrawing substituent . This enhances electrophilicity and may improve interactions with electron-rich biological targets, such as enzymes or receptors, compared to the chloro groups in the target compound.

Biological Activity

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H8_{8}Cl2_{2}N2_{2}O
  • Molecular Weight : 280.12 g/mol
  • CAS Number : 1240527-55-2

The compound features a unique oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of chlorinated phenyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study demonstrated that oxadiazole derivatives showed IC50_{50} values ranging from 1.82 to 5.55 μM against several cancer cell lines, indicating potent anticancer activity .
    • Another investigation revealed that derivatives exhibited higher cytotoxicity than doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Action :
    • The mechanism involves induction of apoptosis through activation of p53 pathways and caspase-3 cleavage in cancer cells . This suggests that the compound may act as a pro-apoptotic agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Inhibition Studies

  • AChE Inhibition :
    • In vitro studies using modified Ellman's method showed that related oxadiazole compounds had IC50_{50} values indicating effective inhibition of AChE activity . For instance, some derivatives demonstrated IC50_{50} values ranging from 24.7 nM to over 100 μM depending on structural modifications.

Summary of Biological Activities

Activity Type IC50_{50} Range Target/Cell Line Reference
Anticancer Activity1.82 - 5.55 μMHCT-116, HePG-2, MCF-7
AChE Inhibition24.7 nM - >100 μMEnzyme assays
CytotoxicitySub-micromolar concentrationsVarious cancer cell lines

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves cyclization reactions between chlorophenyl-substituted precursors. Key steps include:
  • Cyclocondensation : Reacting 2-chlorobenzamide derivatives with 4-chlorophenyl nitriles under acidic conditions to form the oxadiazole ring.
  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for solubility and reaction efficiency .
  • Catalysts : Acid catalysts (e.g., HCl) enhance cyclization, while temperature control (reflux at ~80°C) minimizes side reactions .
  • Yield Optimization : Adjusting pH and stoichiometric ratios of precursors improves purity (>95% by HPLC).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (XRD) : Resolves molecular geometry and confirms regiochemistry. For example, XRD data (R factor = 0.041, wR = 0.082) validate bond lengths (C–C: 1.38–1.48 Å) and dihedral angles between aromatic rings .
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.01) .

Q. How can researchers assess the purity and stability of this oxadiazole derivative under various storage conditions?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to monitor degradation products.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; ≤2% impurity indicates stability .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C supports room-temperature stability).

Advanced Research Questions

Q. How should researchers design experiments to investigate the electronic effects of substituents on the oxadiazole core's reactivity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 2- and 4-positions.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks .
  • Kinetic Profiling : Compare reaction rates under identical conditions (e.g., DCM, 25°C) to quantify substituent effects .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's bioactivity?

  • Methodological Answer :
  • Validation Assays : Re-test computational hits (e.g., enzyme inhibition) using orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Solvent Artifact Checks : Ensure DMSO concentrations <0.1% to avoid false positives in cell-based assays.
  • MD Simulations : Run 100-ns trajectories to assess target binding stability, reconciling discrepancies in IC₅₀ values .

Q. What methodologies are suitable for studying the compound's interaction with biological targets at the molecular level?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., kinases) to identify binding poses (∆G < -8 kcal/mol suggests high affinity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.
  • Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes at near-atomic resolution .

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